molecular formula C10H11FO2 B578557 4-Fluoro-3-isopropoxybenzaldehyde CAS No. 1236365-81-3

4-Fluoro-3-isopropoxybenzaldehyde

Cat. No.: B578557
CAS No.: 1236365-81-3
M. Wt: 182.194
InChI Key: OYJUUYKZFWNVGB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2. It is characterized by the presence of a fluorine atom, an isopropoxy group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-isopropoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-isopropoxybenzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both the fluorine atom and the isopropoxy group allows for specific reactivity patterns that are not observed in similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJUUYKZFWNVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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